molecular formula C6H7NaO5 B568427 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt CAS No. 123531-57-7

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Cat. No.: B568427
CAS No.: 123531-57-7
M. Wt: 182.107
InChI Key: BENOTXBUMHIXTM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a derivative of kojic acid, a naturally occurring organic acid produced by various fungi. This compound is known for its chelating properties, particularly with iron ions, making it useful in various applications, including cosmetics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the following steps:

    Starting Material: Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is used as the starting material.

    Neutralization: Kojic acid is neutralized with sodium hydroxide to form the sodium salt.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

    Large-Scale Neutralization: Using industrial-grade sodium hydroxide and kojic acid.

    Purification: The product is purified through crystallization or other suitable methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, particularly iron, aluminum, copper, and zinc.

    Oxidation: The hydroxyl groups can be oxidized under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Chelation: Typically involves metal salts like ferric chloride in aqueous solutions.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.

Major Products

    Chelation: Forms metal complexes.

    Oxidation: Produces corresponding ketones or aldehydes.

    Substitution: Yields substituted derivatives of the original compound.

Scientific Research Applications

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt has several scientific research applications:

    Chemistry: Used as a chelating agent in various chemical reactions and studies.

    Biology: Investigated for its role in inhibiting melanin production, making it useful in skin-whitening products.

    Medicine: Explored for its potential in treating iron overload conditions due to its strong iron-chelating properties.

    Industry: Utilized in the cosmetic industry for its skin-lightening effects and in the food industry as a preservative.

Mechanism of Action

The primary mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various biological processes, such as melanin production in the skin. The molecular targets include metal ions like iron, which are essential for the activity of enzymes involved in melanin synthesis.

Comparison with Similar Compounds

Similar Compounds

    Deferiprone: Another iron chelator used in the treatment of iron overload conditions.

    Kojic Acid: The parent compound, known for its skin-lightening properties.

    Hydroxypyridinones: A class of compounds with similar chelating properties.

Uniqueness

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is unique due to its dual functionality as both a chelating agent and a skin-lightening agent. Its sodium salt form enhances its solubility and stability, making it more effective in various applications compared to its parent compound, kojic acid.

Properties

IUPAC Name

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSAVMIBSOBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990380
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-54-9
Record name 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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